Phenacetin-d3

Beschreibung

Significance of Deuteration in Pharmaceutical and Chemical Biology Studies

Deuteration, the specific replacement of hydrogen atoms with deuterium (B1214612), is a particularly significant strategy in pharmaceutical and chemical biology research. unibestpharm.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a difference that can lead to a kinetic isotope effect (KIE). unibestpharm.com This effect can significantly slow down the rate of chemical reactions that involve the cleavage of this bond. scispace.com

In drug development, this principle is exploited to enhance the metabolic stability of a drug molecule. unibestpharm.compharmaffiliates.com By strategically placing deuterium atoms at sites of metabolic attack, primarily by cytochrome P450 (CYP) enzymes, the rate of metabolic breakdown can be reduced. unibestpharm.com This can lead to an improved pharmacokinetic profile, including a longer half-life, which may allow for less frequent dosing. pharmaffiliates.comresearchgate.net Deuteration can also alter metabolic pathways, potentially reducing the formation of toxic metabolites and thereby improving the safety profile of a drug. unibestpharm.comresearchgate.net

Overview of Deuterated Analogs as Advanced Research Probes

Beyond their therapeutic potential, deuterated analogs serve as advanced research probes in a multitude of scientific investigations. nih.gov Their most prominent use is as internal standards in quantitative bioanalysis. pharmaffiliates.com In techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated analog of the analyte is added to a biological sample. Since the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished, allowing for highly accurate and precise quantification of the target compound.

Deuterated compounds are also invaluable for studying drug metabolism and reaction mechanisms. By comparing the metabolism of a deuterated compound to its non-deuterated counterpart, researchers can identify the specific sites of metabolic transformation and elucidate the enzymatic pathways involved. researchgate.net This information is critical for understanding a drug's disposition and potential for drug-drug interactions.

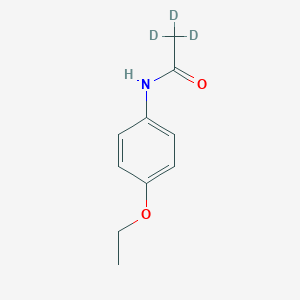

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,2-trideuterio-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJSUEIXXCENMM-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Characterization of Phenacetin D3

Methodologies for Deuterated Phenacetin (B1679774) Synthesis

The introduction of deuterium (B1214612) into the phenacetin molecule can be achieved through various synthetic strategies, broadly categorized into chemical synthesis routes and emerging biocatalytic approaches.

Chemical synthesis is the most common approach for producing deuterated compounds. These methods typically adapt established synthesis routes for the unlabeled compound by incorporating deuterated reagents or catalysts.

One primary method for synthesizing phenacetin is the Williamson ether synthesis . This reaction involves treating acetaminophen (B1664979) (paracetamol) with a base like anhydrous potassium carbonate, followed by reaction with an ethylating agent such as ethyl iodide in a solvent like 2-butanone (B6335102) to form the ether linkage. gpatindia.com To produce Phenacetin-d3, a deuterated ethylating agent, such as ethyl-d3 iodide, would be used in this step.

Another common route is through amide synthesis . This involves the acylation of p-phenetidine (B124905) (p-ethoxyaniline) with acetic anhydride (B1165640). missouri.edu To introduce a deuterated acetyl group, acetic anhydride-d6 can be used, resulting in phenacetin deuterated at the acetyl methyl group. The reaction is typically initiated by protonating the acetic anhydride to increase its reactivity, followed by a nucleophilic attack from the p-phenetidine. missouri.edu

More advanced methods for deuteration involve direct hydrogen-deuterium (H/D) exchange on the target molecule or a precursor. rsc.org Metal-catalyzed reactions, for instance using palladium (Pd), can facilitate the selective exchange of specific hydrogen atoms with deuterium from a source like deuterium oxide (D₂O), which is a relatively inexpensive source of deuterium. juniperpublishers.comrsc.org These methods can offer high efficiency and selectivity for deuterium incorporation. rsc.org Microwave-enhanced H/D exchange reactions have also proven to be highly efficient for direct deuterium labeling. researchgate.net

Biocatalytic methods present an alternative to traditional chemical synthesis, often providing high specificity and milder reaction conditions. For the synthesis of isotopically labeled compounds, enzymes can offer an efficient pathway compared to multi-step chemical syntheses which can suffer from low yields. nih.gov

Research has demonstrated the use of stable oxygen-transferring biocatalysts, such as unspecific peroxygenases (UPOs) , for the synthesis of human drug metabolites and their stable isotope-labeled analogues. nih.govresearchgate.net These enzymes, often derived from fungi, can mimic the function of P450 enzymes and can be used to transform deuterium-labeled substrates like this compound. nih.gov This approach can be combined with H/D exchange in an efficient one-step process. nih.gov UPOs offer practical advantages over P450 enzyme systems, including greater stability and easier handling. nih.govresearchgate.net

Isotopic Enrichment and Purity Assessment of this compound

After synthesis, it is critical to determine the isotopic enrichment and chemical purity of the this compound produced. Isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of deuterium atoms, while chemical purity refers to the absence of other chemical compounds. Several analytical techniques are employed for this characterization.

Mass Spectrometry (MS) , particularly coupled with Gas Chromatography (GC-MS), is a primary tool for this analysis. nih.gov The technique separates compounds based on their mass-to-charge ratio (m/z). In a typical assay, the mass spectrometer monitors the specific molecular ions of both the unlabeled phenacetin (m/z 180) and the deuterated internal standard, this compound (m/z 183). nih.gov By comparing the signal intensities of these ions, the ratio of the deuterated to the non-deuterated compound can be accurately determined, which is fundamental to assessing isotopic enrichment. scinews.uz

Nuclear Magnetic Resonance (NMR) Spectroscopy is another essential technique. While mass spectrometry confirms the mass difference, NMR can determine the exact location of the deuterium atoms within the molecule. The NMR spectrum of unlabeled phenacetin shows distinct signals for its different functional groups, such as the ethoxy group and the acetyl methyl protons. thermofisher.com In this compound, the signal corresponding to the proton that has been replaced by deuterium will be absent or significantly reduced, confirming the success of the site-specific labeling.

High-Performance Liquid Chromatography (HPLC) is widely used to assess the chemical purity of the final product. Using a Diode Array Detector (DAD), HPLC can separate the synthesized this compound from any starting materials, by-products, or other impurities. lcms.cz The purity can be quantified by comparing the area of the product peak to the total area of all peaks in the chromatogram. Peak purity analysis algorithms can detect impurities at very low levels. lcms.cz

The combination of these techniques ensures that the synthesized this compound meets the high standards of isotopic enrichment and chemical purity required for its use as an internal standard in sensitive analytical methods.

Data Tables

Table 1: Analytical Techniques for Characterization of this compound

| Technique | Purpose | Key Measurement | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic Enrichment & Quantification | Mass-to-charge ratios (m/z) of labeled (183) and unlabeled (180) phenacetin | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Label Position | Absence/reduction of specific proton signals | thermofisher.com |

Table 2: Research Findings on this compound Synthesis and Analysis

| Methodology | Key Finding | Significance | Reference |

|---|---|---|---|

| Chemical Synthesis (Williamson Ether / Amide Synthesis) | Established routes can be adapted using deuterated reagents (e.g., ethyl-d3 iodide). | Provides a straightforward path to producing deuterated analogues. | gpatindia.commissouri.edu |

| Biocatalysis (Unspecific Peroxygenases - UPOs) | UPOs can efficiently transform deuterated substrates in one-step processes. | Offers a stable and easy-to-handle alternative to chemical synthesis for creating labeled metabolites. | nih.govresearchgate.net |

Investigation of Metabolic Pathways using this compound as a Deuterated Probe

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern metabolic research. By tracing the fate of the deuterated molecule through biological systems, scientists can elucidate complex biotransformation pathways.

This compound as a Probe Substrate for Cytochrome P450 Enzymes, particularly CYP1A2

Phenacetin is a well-established and widely used probe substrate for assessing the activity of Cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism. nih.govnih.govfda.gov The O-deethylation of phenacetin to its metabolite, acetaminophen, is a reaction primarily and selectively catalyzed by CYP1A2 in humans. abcam.comnih.govijpmbs.com This specificity makes it an ideal marker for CYP1A2 activity in both in vitro and in vivo studies. nih.govijpmbs.com

This compound is employed in this context to enhance the analytical precision of these studies. When this compound is metabolized by CYP1A2, it forms a deuterated version of acetaminophen. The distinct mass of this labeled metabolite allows for clear and unambiguous detection using mass spectrometry, separating it from any endogenously present acetaminophen and improving the accuracy of enzyme activity measurements. nih.gov Furthermore, this compound is used in studies to characterize the enzymatic activity of newly discovered genetic variants of CYP1A2, helping to understand how these mutations affect drug metabolism. mdpi.com

Elucidation of O-Deethylation and Other Biotransformation Pathways

The primary metabolic pathway for phenacetin is O-deethylation, which results in the formation of acetaminophen. nih.govresearchgate.net Studies utilizing this compound have been instrumental in examining the nuances of this and other biotransformation routes.

Research has shown that deuterating phenacetin can lead to "metabolic switching." juniperpublishers.comresearchgate.netnedmdg.org For instance, investigations with deuterated phenacetin analogs revealed a shift in metabolism away from the primary O-deethylation pathway towards a secondary pathway: hydrolysis to p-phenetidine. juniperpublishers.com This phenomenon occurs because the deuterium substitution slows down the rate of O-deethylation, allowing other, typically minor, metabolic pathways to become more prominent. Another biotransformation pathway is deacetylation, which is predominantly localized in liver microsomes. researchgate.netnih.gov Studying these shifts provides deeper insight into the hierarchy and kinetics of competing metabolic routes.

Deuterium Kinetic Isotope Effects in this compound Metabolism

The replacement of hydrogen with its heavier isotope, deuterium, forms a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. wikipedia.org The greater energy required to break the C-D bond can slow down the rate of chemical reactions where this bond cleavage is a rate-limiting step. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). wikipedia.orggoogleapis.com

Impact of Deuteration on Enzyme-Mediated Metabolic Rates and Clearance

The KIE is a fundamental principle exploited in drug metabolism studies using this compound. Because CYP450-mediated oxidation often involves the cleavage of a C-H bond, substituting it with a C-D bond can significantly decrease the rate of metabolism. juniperpublishers.com This effect directly translates to a reduced rate of systemic clearance and a corresponding prolongation of the biological half-life of the compound. juniperpublishers.comresearchgate.net The ability to predictably modulate metabolic rates by deuteration allows researchers to investigate the relationship between metabolic speed, compound exposure, and biological activity.

In Vitro Metabolism Studies Utilizing this compound

This compound is an invaluable tool in in vitro metabolism systems, such as studies using human liver microsomes (HLMs), which are enriched preparations of drug-metabolizing enzymes. nih.govnih.govresearchgate.net These systems are essential for predicting how a drug will be metabolized in the human body.

In this setting, this compound is used in two primary ways. First, as a probe substrate to measure the activity of CYP1A2 under various conditions, such as in the presence of potential drug inhibitors. nih.gov Second, it is frequently used as an internal standard for the quantitative analysis of phenacetin and its primary metabolite, acetaminophen. nih.gov In analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of this compound and its corresponding metabolite, Acetaminophen-d3 (B196380), are added to a sample. nih.gov Because the deuterated standards behave almost identically to their non-deuterated counterparts during sample extraction and analysis but are distinguishable by their mass, they allow for highly accurate and precise quantification of the analyte. nih.govowlstonemedical.com

Data Tables

Table 1: Experimental Conditions for In Vitro CYP1A2 Assay

| Parameter | Details | Reference |

| Enzyme Source | Human Liver Microsomes | nih.gov |

| Substrate | Phenacetin | nih.gov |

| Marker Reaction | O-deethylation | fda.govnih.gov |

| Metabolite Measured | Acetaminophen | nih.gov |

| Internal Standard | d4-Acetaminophen | nih.gov |

Table 2: Enzyme Kinetic Parameters for Phenacetin O-Deethylation

| Species/System | Km (μM) | Vmax (nmol/min/mg protein) | Reference |

| Rat Liver Microsomes | 54 | 0.0015 | ijpmbs.com |

| Mice Liver Microsomes | 74 | 0.005 | ijpmbs.com |

| Human Liver Microsomes (low-Km component) | 68 | - | nih.gov |

| Human Liver Microsomes (high-Km component) | 7691 | - | nih.gov |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.

Application in Hepatic Microsomal and Cytosolic Systems

The liver is the primary site of drug metabolism, with hepatic microsomes and cytosol containing a rich array of drug-metabolizing enzymes. news-medical.net this compound has been instrumental in studies utilizing these subcellular fractions to understand the kinetics and pathways of phenacetin metabolism.

Hepatic microsomes are vesicles formed from the endoplasmic reticulum and are a principal in vitro model for studying phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes. if-pan.krakow.pl Phenacetin is a well-established probe substrate for CYP1A2. researchgate.netfrontiersin.org In vitro studies with human liver microsomes have shown that phenacetin deacetylase activity is predominantly located in this fraction. nih.gov The use of deuterated analogs like this compound allows for precise quantification of metabolic products through techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov For instance, in such assays, this compound can be used as an internal standard to accurately measure the formation of metabolites from unlabeled phenacetin. nih.gov

Kinetic studies in human liver microsomes have determined the Michaelis-Menten parameters for phenacetin deacetylation, with a K(m) of 4.7 mM and a V(max) of 5.54 nmol/min/mg of protein. nih.gov The intrinsic clearance (V(max)/K(m)) was calculated to be 1.18 microl/min/mg of protein. nih.gov Such studies can be enhanced by the use of this compound to investigate isotope effects on enzyme kinetics, providing deeper insights into the reaction mechanisms.

Furthermore, investigations into the inhibition and stimulation of phenacetin metabolism have been conducted using hepatic microsomes. For example, prazosin (B1663645) has been shown to noncompetitively inhibit phenacetin deacetylation, while flutamide (B1673489) can stimulate this activity. nih.gov The use of this compound in similar experimental setups can help to dissect the intricate interactions between different compounds and metabolic enzymes.

Cytosolic fractions, containing soluble enzymes, are primarily used to study phase II conjugation reactions. While phenacetin metabolism is predominantly microsomal, the cytosol also plays a role. nih.gov Studies have shown that the specific activities of phenacetin deacetylation in liver cytosol are less than 5% of that in liver microsomes. nih.gov this compound can be employed in cytosolic preparations to explore minor metabolic pathways and the potential for conjugation of phenacetin and its metabolites.

Table 1: Kinetic Parameters of Phenacetin Deacetylation in Human Liver Microsomes This table is interactive. You can sort and filter the data.

| Parameter | Value | Unit |

|---|---|---|

| K(m) | 4.7 | mM |

| V(max) | 5.54 | nmol/min/mg protein |

| Intrinsic Clearance | 1.18 | µl/min/mg protein |

Data sourced from a study on phenacetin deacetylase activity in human liver microsomes. nih.gov

Metabolism Investigations in Whole Blood and Other Biological Matrices

Beyond the liver, metabolic processes can occur in other biological matrices, including whole blood. nih.gov The stability of a drug in whole blood is a critical parameter in bioanalysis, as the distribution between red blood cells and plasma can be influenced by various factors, including metabolism. labcorp.com this compound has proven to be a valuable tool in studying these extrahepatic metabolic events.

Research has demonstrated that human and rat whole blood can metabolize aromatic amides like phenacetin through a process of deacetylation followed by reacetylation. nih.gov In these in vitro studies, deuterated derivatives such as trideuterophenacetin were incubated with whole blood. The formation of non-labeled phenacetin was then monitored using GC-MS, providing direct evidence of this metabolic exchange. nih.gov

These studies have revealed significant differences in the extent of deacetylation-reacetylation between species. For instance, in rat blood, the amount of this metabolic activity was considerably higher for both trideuteroacetanilide (7.2 +/- 0.6%) and trideuterophenacetin (8.3 +/- 0.7%) compared to human blood. nih.gov The influence of physiological conditions, such as glucose concentration, on this metabolic pathway has also been investigated. Increasing glucose levels in the incubation medium was found to significantly enhance the deacetylation-reacetylation of trideuteroacetanilide in both human and rat blood. nih.gov

The use of this compound as an internal standard is also crucial for the accurate quantification of phenacetin and its metabolites in plasma. nih.gov A GLC-mass spectrometric procedure has been developed for the simultaneous determination of phenacetin and its primary metabolite, acetaminophen, in human plasma, utilizing this compound and Acetaminophen-d3 as internal standards. nih.gov This method allows for high sensitivity and precision in measuring drug concentrations in this complex biological matrix. nih.gov

Table 2: Deacetylation-Reacetylation of Deuterated Substrates in Rat Whole Blood This table is interactive. You can sort and filter the data.

| Substrate | Percentage of Deacetylation-Reacetylation |

|---|---|

| Trideuteroacetanilide | 7.2 ± 0.6% |

| Trideuterophenacetin | 8.3 ± 0.7% |

Data from an in vitro study on the metabolism of arylamides in rat whole blood. nih.gov

Examination of Deacetylation-Reacetylation Pathways in vitro

The deacetylation of phenacetin to p-phenetidine and its subsequent reacetylation is a significant metabolic pathway that has been investigated using this compound. nih.govnih.gov This pathway is of particular interest as the metabolites generated can have different pharmacological and toxicological profiles compared to the parent compound.

In vitro studies using human and rat whole blood have clearly demonstrated the occurrence of this deacetylation-reacetylation cycle. nih.gov By incubating trideuterophenacetin (phenacetin with a deuterated N-acetyl group) with whole blood, researchers observed the formation of the non-deuterated parent compound. nih.gov This finding indicates that the acetyl group is cleaved off and replaced by a non-deuterated acetyl group from an endogenous source. nih.gov

This metabolic process is catalyzed by arylacetamide deacetylase (AADAC), which hydrolyzes phenacetin to p-phenetidine. nih.gov Subsequent metabolism of p-phenetidine by CYP1A2 and CYP2E1 has been implicated in phenacetin-induced methemoglobinemia. nih.gov In vitro experiments using red blood cells and human liver microsomes have shown that the incubation of phenacetin leads to the formation of methemoglobin, and this process is inhibited by an AADAC inhibitor, confirming the role of this deacetylation pathway in the observed toxicity. nih.gov

Further research has also explored the deacetylation of phenacetin in human liver microsomes, where it is a prominent metabolic reaction. nih.gov While this study did not specifically use a deuterated analog, the findings on the kinetics and modulation of phenacetin deacetylase are highly relevant to understanding the initial step of the deacetylation-reacetylation pathway.

Metabolism of Phenacetin D3

The metabolism of Phenacetin-d3 is expected to mirror that of Phenacetin (B1679774), which has been extensively studied. The primary metabolic pathways for Phenacetin in humans and other species are:

O-deethylation: This is the major metabolic pathway, catalyzed by CYP1A2 enzymes, leading to the formation of acetaminophen (B1664979) (paracetamol), which is the active analgesic metabolite. researchgate.netpharmaxchange.info

N-hydroxylation: This pathway, followed by conjugation, can lead to the formation of reactive metabolites. nih.gov

N-deacetylation: This is another pathway that can occur. researchgate.net

The presence of deuterium (B1214612) atoms on the acetyl group of this compound makes it a valuable tool for studying these metabolic pathways. The kinetic isotope effect associated with the deuterated acetyl group could potentially influence the rate of N-deacetylation. By using analytical techniques such as mass spectrometry, researchers can track the fate of the deuterated acetyl group and gain a more detailed understanding of the metabolic processes.

Phenacetin D3 in Enzyme Kinetic and Substrate Specificity Investigations

Determination of Enzyme Kinetic Parameters (K_m, V_max) for Phenacetin-d3 Metabolism

The O-deethylation of phenacetin (B1679774) is a primary metabolic pathway, and its kinetics are well-described by the Michaelis-Menten model. In studies using human liver microsomes, the apparent Michaelis constant (K_m) for phenacetin O-deethylation, which reflects the substrate concentration at half-maximal velocity, has been determined. In several human liver samples, apparent K_m values were found to be in the range of 17.7 to 38.4 microM. nih.gov Some studies have observed biphasic kinetics in human liver microsomes, with the high-affinity component showing an apparent K_m of approximately 9 µM, which is consistent with the involvement of the CYP1A2 enzyme. nih.gov

Kinetic studies with purified, cDNA-expressed enzymes have provided more specific parameters for the isoforms involved. For instance, the O-deethylation of phenacetin is catalyzed by both CYP1A1 and CYP1A2, but with different efficiencies. nih.gov The K_m for CYP1A2 is significantly lower than for CYP1A1, indicating a higher affinity of CYP1A2 for the substrate. nih.govnih.gov Correspondingly, the maximal velocity (V_max) or turnover number (k_cat) is generally higher for CYP1A2, contributing to its greater catalytic efficiency. nih.gov

Table 1: Enzyme Kinetic Parameters for Phenacetin O-Deethylation

| Enzyme/System | Apparent K_m (μM) | k_cat (min⁻¹) | Catalytic Efficiency (k_cat/K_m) (μM⁻¹min⁻¹) | Source |

|---|---|---|---|---|

| Human Liver Microsomes (High-Affinity) | 9 ± 6 | N/A | N/A | nih.gov |

| Human Liver Microsomes (Range) | 17.7 - 38.4 | N/A | N/A | nih.gov |

| Expressed CYP1A1 | 108 | ~1.52 (calculated) | ~0.014 | nih.govnih.gov |

| Expressed CYP1A2 | 25 | ~9.0 (calculated) | ~0.36 | nih.govnih.govnih.gov |

Note: k_cat and catalytic efficiency for CYP1A1 and CYP1A2 are derived from reported relative differences and absolute values in the sources. nih.govnih.gov N/A indicates data not available in the cited sources.

Substrate Specificity Profiling of Cytochrome P450 Isoforms with Deuterated Phenacetin

Phenacetin and its deuterated forms are crucial probe substrates for profiling the activity of Cytochrome P450 (CYP) enzymes, particularly the CYP1A subfamily. mdpi.combiomolther.org Although CYP1A1 and CYP1A2 share high sequence identity, they exhibit distinct substrate specificities. nih.govnih.govwvu.edu

Kinetic and stoichiometric analyses have demonstrated that CYP1A2 is significantly more efficient at metabolizing phenacetin than CYP1A1. nih.govnih.gov The catalytic efficiency (k_cat/K_m) of CYP1A2 for phenacetin O-deethylation is approximately 18-fold higher than that of CYP1A1. nih.govnih.gov This pronounced difference is attributed to both a lower K_m (about 8-fold lower) and a higher k_cat (about 2.5-fold higher) for CYP1A2 compared to CYP1A1. nih.gov

This superior efficiency of CYP1A2 is also reflected in the coupling of the catalytic reaction. CYP1A2 demonstrates tighter coupling of reducing equivalents (NADPH) to the formation of acetaminophen (B1664979), the product of O-deethylation. nih.govnih.gov In contrast, CYP1A1 shows a higher degree of uncoupling, leading to the production of more water and less product per molecule of NADPH consumed. nih.govnih.gov Nuclear Magnetic Resonance (NMR) studies have provided a structural basis for this difference, showing that the ethoxy group of phenacetin, the site of metabolism, binds closer to the heme iron in the active site of CYP1A2 than in CYP1A1. nih.govnih.gov

Table 2: Comparative Efficiency of Phenacetin Metabolism by CYP1A Isoforms

| Parameter | CYP1A1 | CYP1A2 | Source |

|---|---|---|---|

| Relative Catalytic Efficiency (k_cat/K_m) | 1 | ~18-fold higher | nih.govnih.gov |

| Substrate Affinity (1/K_m) | Lower | ~8-fold higher | nih.gov |

| Turnover Rate (k_cat) | Lower | ~2.5-fold higher | nih.gov |

| Distance of Ethoxy Group to Heme Iron | Longer | 1.5 Å shorter | nih.govnih.gov |

The differences in phenacetin metabolism between CYP1A1 and CYP1A2 are governed by specific amino acid residues within their active sites. wvu.edu Site-directed mutagenesis studies have been instrumental in identifying these key residues. For CYP1A2, saturation mutagenesis of 25 active site residues revealed that mutations at positions like Phe226 and Glu225 can significantly alter reaction kinetics. portlandpress.com

One of the most critical residues identified in CYP1A2 for phenacetin binding and metabolism is Leucine at position 382 (L382). researchgate.netmdpi.com Studies have shown that mutating this residue to valine (L382V) markedly increases the catalytic efficiency of the enzyme. wvu.edumdpi.com This enhanced activity is attributed to the mutation allowing the oxidation site of phenacetin to move closer to the heme iron, thereby facilitating more efficient catalysis. wvu.edumdpi.com Similarly, studies investigating differences between CYP2A6 (which has very low activity toward phenacetin) and CYP2A13 (which metabolizes it) have highlighted the importance of residues at positions 208, 300, 301, and 369 in enabling phenacetin metabolism. nih.gov These findings underscore how subtle changes in the active site architecture can profoundly impact substrate specificity and catalytic function.

Modulation of Enzyme Activity by Chemical Inhibitors and Inducers in this compound Metabolism Assays

Assays using this compound are widely employed to screen for chemical compounds that can modulate the activity of CYP1A enzymes through inhibition or induction. researchgate.nethelsinki.fi

Inhibitors: Numerous compounds have been identified as inhibitors of phenacetin O-deethylation. Propranolol acts as a potent competitive inhibitor, with apparent inhibition constants (K_i) in the range of 2 to 7 µM for the high-affinity component of this activity in human liver microsomes. nih.gov Other compounds that inhibit both CYP1A1- and CYP1A2-mediated phenacetin metabolism include α-naphthoflavone, 7-ethoxycoumarin, caffeine, and theophylline. nih.gov Some inhibitors show selectivity; for example, α-naphthoflavone is approximately 10-fold more potent as an inhibitor of CYP1A2 than CYP1A1. nih.gov Furafylline is a well-known mechanism-based inhibitor of CYP1A2, meaning it is converted by the enzyme into a reactive metabolite that irreversibly inactivates it. fda.govbioivt.com

Inducers: The expression and activity of CYP1A enzymes can be increased by certain chemicals, a process known as induction. Omeprazole is a model inducer for both CYP1A1 and CYP1A2. mdpi.comfda.gov Induction of CYP1A1 by activators of the aryl hydrocarbon receptor (AhR) is often stronger than the induction of CYP1A2. mdpi.com Studying the effects of such inducers in this compound metabolism assays is critical for predicting potential drug-drug interactions.

Table 3: Examples of Modulators of Phenacetin (CYP1A2) Metabolism

| Modulator | Type | Target Enzyme(s) | Source |

|---|---|---|---|

| α-Naphthoflavone | Inhibitor | CYP1A2 > CYP1A1 | nih.govfda.gov |

| Furafylline | Mechanism-Based Inhibitor | CYP1A2 | fda.govbioivt.com |

| Propranolol | Competitive Inhibitor | CYP1A2 | nih.gov |

| Fluvoxamine | Direct Inhibitor | CYP1A2 | researchgate.net |

| Rofecoxib | Mechanism-Based Inhibitor | CYP1A2 | helsinki.fi |

| Omeprazole | Inducer | CYP1A1, CYP1A2 | mdpi.comfda.gov |

Bioanalytical Methodologies Employing Phenacetin D3 As an Internal Standard

Development and Validation of Quantitative Analytical Methods for Phenacetin (B1679774) and its Metabolites

The development of robust and validated analytical methods is paramount for the accurate quantification of phenacetin and its primary metabolite, acetaminophen (B1664979) (paracetamol), in biological samples. Phenacetin-d3 is frequently the internal standard of choice in these methods due to its chemical similarity to the analyte, which allows it to compensate for variations during sample preparation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with this compound

GC-MS provides a powerful platform for the quantification of phenacetin and its metabolites. A notable GC-MS procedure involves the use of this compound as an internal standard for the determination of phenacetin and its O-desethyl metabolite, acetaminophen, in human plasma. nih.gov In this method, both this compound and acetaminophen-d3 (B196380) are added to the plasma sample prior to extraction. nih.gov This initial step is crucial as the internal standards can then account for any analyte loss during the subsequent extraction and derivatization steps.

The procedure employs selective ion detection to monitor the protonated molecular ions (MH+) of phenacetin and the methylated derivative of acetaminophen. nih.gov The mass spectrometer is specifically set to monitor the mass-to-charge ratios (m/e) of 180 for phenacetin and 183 for this compound. nih.gov For acetaminophen, which is methylated to p-acetanisidine, the monitored ions are m/e 166 and 169 for its deuterated counterpart, p-acetanisidine-d3. nih.gov This method demonstrates high sensitivity, with a limit of detection of 1 ng/mL for phenacetin. nih.gov The precision of the assay is also noteworthy, with a reported precision of ±1 ng/mL for phenacetin in plasma samples containing 25 ng/mL. nih.gov

Another GC-MS assay utilizes trifluoroacetyl derivatives of phenacetin and paracetamol, with their corresponding deuterated analogs as internal standards. nih.gov Operating the mass spectrometer in the electron-capture negative-ion chemical ionization mode allows for the detection of amounts equivalent to 1 pg of the parent compound, showcasing the high sensitivity of this approach. nih.gov

Table 1: GC-MS Method Parameters for Phenacetin Analysis using this compound

| Parameter | Details |

|---|---|

| Internal Standard | This compound, Acetaminophen-d3 nih.gov |

| Biological Matrix | Human Plasma nih.gov |

| Derivatization | Methylation with diazomethane (B1218177) nih.gov |

| Ionization Mode | Isobutane Chemical Ionization nih.gov |

| Monitored Ions (m/e) | Phenacetin: 180, this compound: 183, p-acetanisidine: 166, p-acetanisidine-d3: 169 nih.gov |

| Sensitivity | 1 ng/mL for phenacetin nih.gov |

| Precision | ±1 ng/mL for phenacetin at 25 ng/mL nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications with this compound

LC-MS/MS has become the predominant technique for bioanalysis due to its high sensitivity and selectivity. waters.com In the context of phenacetin analysis, LC-MS/MS methods often employ this compound as an internal standard to ensure accuracy and precision. These methods are crucial for pharmacokinetic studies and for assessing drug-drug interactions involving cytochrome P450 enzymes, for which phenacetin is a known probe substrate. nih.gov

A validated LC-MS/MS method for the simultaneous determination of phenacetin and its metabolite, paracetamol, in human serum and urine has been developed. researchgate.net This method utilizes a simple extraction procedure followed by analysis on an LC-MS/MS system. researchgate.net While this specific study used sulfamonomethoxine (B1681783) as the internal standard, similar methodologies readily incorporate this compound. The multiple reaction monitoring (MRM) mode is used for quantification, with specific ion transitions for phenacetin (m/z 180→138) and paracetamol (m/z 152→110). researchgate.net The linearity of such methods is typically excellent, with correlation coefficients (r) greater than 0.9990 over the concentration range of 0.2-50 μg/mL. researchgate.net

Another ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for acetaminophen in human plasma uses phenacetin as the internal standard. koreamed.orgresearchgate.net The MRM transitions monitored are m/z 152.06 → 110.16 for acetaminophen and m/z 180.18 → 138.12 for phenacetin. koreamed.orgresearchgate.net This highlights the common practice of using a closely related compound as an internal standard, with the deuterated version being the ideal choice to minimize variability.

Role of Stable Isotope-Labeled Internal Standards in Bioanalysis

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in quantitative bioanalysis using mass spectrometry. tandfonline.com Their use is fundamental to achieving the high levels of accuracy and precision required for regulatory submissions and clinical studies. simbecorion.com

Correction for Matrix Effects and Sample Preparation Variability

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. waters.combioanalysis-zone.com SIL internal standards are nearly identical to the analyte in their chemical and physical properties. wuxiapptec.com This similarity ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement during mass spectrometric detection. wuxiapptec.com By calculating the ratio of the analyte response to the internal standard response, these matrix effects can be effectively corrected. clearsynth.com

Furthermore, SIL internal standards compensate for variability introduced during the sample preparation process. scioninstruments.com Analyte loss can occur at various stages, including extraction, evaporation, and reconstitution. wuxiapptec.com Since the SIL internal standard is added at the beginning of the process and behaves almost identically to the analyte, it accounts for these losses, ensuring that the final calculated concentration is accurate. scioninstruments.com

Enhancement of Accuracy and Precision in Bioanalytical Quantification

The use of SIL internal standards like this compound directly leads to improved accuracy and precision in bioanalytical methods. clearsynth.comtexilajournal.com Accuracy refers to how close a measured value is to the true value, while precision describes the closeness of repeated measurements to each other. By correcting for both systemic errors (like consistent extraction loss) and random errors (like fluctuations in instrument performance), SIL internal standards ensure that the quantification is both accurate and reproducible. scioninstruments.com The use of a SIL internal standard has been widely shown to reduce the effect of the matrix and provide reproducible and accurate recoveries in LC-MS/MS assays. acanthusresearch.com

Challenges and Considerations in Bioanalytical Method Development with Deuterated Analogs

While deuterated internal standards like this compound are highly effective, their use is not without challenges. A primary concern is the potential for isotopic exchange, where deuterium (B1214612) atoms on the internal standard can be replaced by protons from the solvent or matrix. acanthusresearch.com This is particularly a risk if the deuterium labels are placed on exchangeable sites, such as on heteroatoms (O, N) or on carbons adjacent to carbonyl groups. acanthusresearch.com Such an exchange would alter the mass of the internal standard, compromising the accuracy of the assay.

Another consideration is the "isotope effect," which can sometimes lead to chromatographic separation between the deuterated internal standard and the non-labeled analyte. mdpi.com This difference in retention time, although often slight, can result in the analyte and internal standard experiencing different matrix effects, which negates the primary advantage of using a SIL internal standard. waters.com The extent of this effect can depend on the number and position of the deuterium atoms. mdpi.com

Finally, the isotopic purity of the deuterated standard is a critical factor. simbecorion.com The synthesis of deuterated compounds can result in trace amounts of the unlabeled analyte being present as an impurity. tandfonline.com This can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification. Therefore, the purity of the this compound standard must be carefully assessed and accounted for during method validation.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenacetin |

| Acetaminophen (Paracetamol) |

| Acetaminophen-d3 |

| p-acetanisidine |

| p-acetanisidine-d3 |

Computational and Physiologically Based Pharmacokinetic Pbpk Modeling Incorporating Phenacetin D3 Data

Integration of In Vitro Metabolism Data from Phenacetin-d3 Studies into PBPK Models

PBPK models are mathematical frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body. nih.gov A critical component of building a robust PBPK model is the accurate parameterization of metabolic processes, which is often derived from in vitro experiments using systems like human liver microsomes or hepatocytes. epa.gov

Studies involving this compound provide highly specific in vitro data that can be integrated into these models. By comparing the metabolism rate of phenacetin (B1679774) with that of this compound, researchers can isolate and quantify the clearance mediated by a specific pathway (e.g., O-deethylation by CYP1A2). If deuterium (B1214612) is placed at the site of O-deethylation, the cleavage of the carbon-deuterium bond will be slower than the corresponding carbon-hydrogen bond, leading to a reduced rate of metabolite formation. This observed difference allows for the calculation of the intrinsic clearance (CLint) for that specific pathway with greater accuracy.

This refined data is then used to parameterize the PBPK model. Instead of a single, lumped value for hepatic clearance, the model can incorporate separate clearance terms for different metabolic pathways. This allows for a more mechanistic description of the drug's disposition. nih.gov

Table 1: Example of In Vitro Metabolic Parameters for PBPK Model Integration This table contains illustrative data to demonstrate the concept.

| Parameter | Phenacetin | This compound | Data Source | PBPK Model Application |

|---|---|---|---|---|

| In Vitro System | Human Liver Microsomes | Human Liver Microsomes | Laboratory Experiment | Defines the biological matrix for metabolism |

| Incubation Time (min) | 60 | 60 | Experimental Protocol | Time course for substrate depletion/metabolite formation |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 150 | 95 | Calculated from in vitro data | Defines the rate of metabolism in the liver compartment |

| Kinetic Isotope Effect (KIE) | N/A | 1.58 (150/95) | Calculated | Quantifies the reduction in metabolism due to deuteration |

| Fraction Metabolized (fm) by CYP1A2 | 0.63 (Calculated via KIE) | 0.63 (Calculated via KIE) | Derived from comparative study | Assigns a specific fraction of clearance to the CYP1A2 pathway |

Predictive Modeling of Metabolic Clearance and Drug Disposition using Deuterated Probes

By precisely defining the contribution of different enzymes to a drug's metabolism, PBPK models can more accurately predict how drug clearance will be affected by various factors. For instance, the model can simulate the impact of co-administering a known CYP1A2 inhibitor. With data from this compound studies, the model can specifically reduce the clearance component associated with CYP1A2, leading to a more accurate prediction of the resulting drug-drug interaction (DDI). amegroups.org

Furthermore, this detailed mechanistic information improves predictions of drug disposition in special populations. Genetic polymorphisms can lead to variations in CYP1A2 enzyme activity. A PBPK model incorporating pathway-specific clearance data can be adjusted to reflect the metabolic capacity of poor, intermediate, or extensive metabolizers, thereby predicting pharmacokinetic variability within a population.

Table 2: Predictive Performance of a PBPK Model for Phenacetin Clearance This table presents hypothetical data to illustrate the improvement in model prediction accuracy.

| Parameter | Observed In Vivo Clearance (L/hr) | Predicted Clearance (Standard PBPK Model) | Fold Error | Predicted Clearance (PBPK Model with this compound Data) | Fold Error |

|---|---|---|---|---|---|

| Baseline | 25.0 | 19.5 | 1.28 | 24.1 | 1.04 |

| With CYP1A2 Inhibitor | 8.5 | 12.0 | 1.41 | 9.2 | 1.08 |

| Poor Metabolizer Phenotype | 12.0 | 15.5 | 1.29 | 12.8 | 1.07 |

The improved accuracy, as shown in the hypothetical data above, demonstrates how incorporating data from deuterated probes reduces the error between predicted and observed outcomes, making the PBPK model a more reliable tool for clinical trial simulation and dose selection. researchgate.net

Applications in Interspecies Extrapolation and Mechanistic Pharmacokinetic Understanding

Extrapolating pharmacokinetic data from preclinical animal species to humans is a fundamental challenge in drug development. thno.orgrjsocmed.com PBPK modeling provides a mechanistic basis for this extrapolation by accounting for physiological differences between species, such as organ volumes and blood flow rates. researchgate.net However, significant uncertainty can arise from interspecies differences in metabolic enzyme activity. nih.gov

This compound studies provide a more robust method for interspecies scaling of metabolic clearance. By isolating the intrinsic activity of a specific metabolic pathway (e.g., CYP1A2-mediated O-deethylation) in different species (e.g., rat, dog, monkey, and human) in vitro, a more reliable scaling factor can be determined. This pathway-specific scaling is often more accurate than scaling the total, undifferentiated clearance, as the relative importance of different metabolic pathways can vary significantly between species.

This approach provides a deeper mechanistic understanding of a drug's disposition. It helps to clarify whether observed pharmacokinetic differences between species are due to physiology or disparities in specific metabolic enzyme functions. This insight is critical for confidently predicting human pharmacokinetics from nonclinical data, potentially reducing the reliance on extensive animal studies. rjsocmed.com

Table 3: Interspecies Scaling of CYP1A2-Mediated Intrinsic Clearance This table contains representative data to explain the concept of interspecies scaling.

| Species | In Vitro CLint (CYP1A2 Pathway) (µL/min/mg protein) | Interspecies Scaling Factor (to Human) | Predicted Human CLint (from Animal Data) |

|---|---|---|---|

| Rat | 45 | 0.33 | 14.85 |

| Dog | 20 | 0.75 | 15.00 |

| Monkey | 12 | 1.25 | 15.00 |

| Human | 15 | 1.00 | 15.00 |

The scaling factor is derived from known differences in enzyme expression and activity between the species and humans. Using pathway-specific data from probes like this compound allows for the refinement of these scaling factors.

Advanced Research Applications and Future Directions for Phenacetin D3

Exploration of Novel Metabolic Pathways and Metabolite Identification using Deuterated Phenacetin (B1679774)

The use of deuterated compounds like Phenacetin-d3 has been instrumental in tracing and understanding the biotransformation of its parent drug, phenacetin. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) that can slow down metabolic reactions occurring at the site of deuteration. nih.govresearchgate.net This alteration allows for a more detailed investigation of metabolic pathways and the potential identification of transient or minor metabolites that might otherwise go undetected.

One of the primary metabolic routes for phenacetin is O-deethylation to form paracetamol (acetaminophen), which is then further metabolized. nih.gov However, another significant pathway involves N-deacetylation. Research utilizing acetyl-deuterated phenacetin (phenacetin-C2H3) has shed light on a phenomenon known as "futile deacetylation." nih.gov In this process, the acetyl group is cleaved and then re-attached to the molecule, indicating a high metabolic flux through potentially toxic intermediates. nih.gov

A study in rats using 1H-NMR spectroscopy to analyze urine after administration of phenacetin-C2H3 revealed significant levels of futile deacetylation in the major metabolites, paracetamol sulphate and paracetamol glucuronide. nih.gov The recovery of metabolites with a non-deuterated acetyl group (protio-acetyl metabolites) demonstrated that a substantial portion of the drug had undergone this deacetylation-reacetylation cycle. nih.gov These findings are crucial as they suggest a higher metabolic turnover through 4-aminophenol, an intermediate implicated in the nephrotoxicity of phenacetin. nih.gov

| Metabolite of Phenacetin-C2H3 | Percentage of Futile Deacetylation (Mean ± SD) |

| Paracetamol Sulphate | 29.6 ± 0.9% |

| Paracetamol Glucuronide | 36.6 ± 3.1% |

| Data from 1H-NMR spectroscopic analysis of urine from rats dosed with phenacetin-C2H3. nih.gov |

The application of directly-coupled HPLC-1H NMR spectroscopy has further refined the identification of metabolites from both phenacetin and phenacetin-C2H3. Following administration of phenacetin-C2H3, metabolites such as paracetamol and N-hydroxyparacetamol sulphate were identified, with futile deacetylation quantified at 32% in both. nih.gov This detailed metabolite profiling, made possible by the use of a deuterated analog, provides a clearer picture of the metabolic landscape of phenacetin.

Investigation of Metabolic Pathways Underlying Toxicological Phenomena through Deuterated Analogs

The toxicological profile of phenacetin, particularly its association with nephrotoxicity and carcinogenesis, has been a subject of extensive research. nih.gov Deuterated analogs like this compound are invaluable in dissecting the metabolic pathways that lead to the formation of reactive, toxic metabolites. By altering the rate of specific metabolic reactions, deuteration can cause "metabolic switching," where the drug is shunted down alternative pathways. juniperpublishers.comresearchgate.net This phenomenon allows researchers to probe which metabolic routes are primarily responsible for the observed toxicity.

A key study on the metabolism and toxicity of deuterated phenacetin in hamsters demonstrated this principle effectively. juniperpublishers.comnih.gov Researchers found that deuteration of the ethoxy group of phenacetin led to a significant decrease in liver toxicity (hepatic necrosis). juniperpublishers.com This is because the primary pathway to the hepatotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), proceeds through O-deethylation to paracetamol. Slowing this step via deuteration reduces the formation of the toxic quinone imine. juniperpublishers.com

However, this metabolic switching had another consequence: an increase in methemoglobinemia. juniperpublishers.com This suggests that by slowing O-deethylation, the metabolism of phenacetin was shifted towards alternative pathways, such as hydrolysis to p-phenetidine (B124905). juniperpublishers.com p-Phenetidine is known to be oxidized to products that can induce methemoglobinemia, a condition where hemoglobin is unable to transport oxygen effectively. juniperpublishers.com

| Toxicological Effect | Observation with Deuterated Phenacetin | Implied Metabolic Shift |

| Hepatic Necrosis | Decreased | Reduced O-deethylation to paracetamol and subsequent NAPQI formation. |

| Methemoglobinemia | Increased | Increased hydrolysis to p-phenetidine and its subsequent oxidation. |

| Findings from studies on deuterated phenacetin analogs. juniperpublishers.com |

These findings underscore the utility of deuterated analogs in mechanistic toxicology. By observing how selective deuteration alters the toxicological profile of a drug, researchers can infer the relative contributions of different metabolic pathways to its adverse effects. The higher futile deacetylation observed with phenacetin compared to paracetamol, as revealed by studies with deuterated phenacetin, may also be a key factor in its greater nephrotoxicity. nih.gov

Advancements in Isotope Labeling Techniques for Complex Biotransformation Studies

The use of stable isotopes, particularly deuterium (B1214612), has revolutionized the study of drug biotransformation. This compound and other deuterated compounds serve not only as probes for metabolic pathways but also as critical tools in the development and refinement of analytical techniques. acs.org These advancements have led to more sensitive, specific, and quantitative methods for studying drug metabolism.

One of the most common and powerful applications of this compound is as an internal standard in mass spectrometry-based assays. nih.govresearchgate.net In a quantitative gas chromatography-mass spectrometry (GLC-MS) method developed for the determination of phenacetin and its primary metabolite, paracetamol, in human plasma, this compound was used as an internal standard. nih.gov The mass spectrometer was set to monitor the specific mass-to-charge ratios (m/z) of the analytes and their deuterated counterparts (m/z 180 for phenacetin and 183 for this compound). nih.gov This approach allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. nih.gov

The evolution of analytical technology has seen the widespread adoption of liquid chromatography-tandem mass spectrometry (LC-MS/MS), where deuterated internal standards remain the gold standard for robust quantification. researchgate.net Beyond their use as internal standards, deuterated compounds are central to more advanced research techniques. For instance, the development of deuterium metabolic imaging (DMI) allows for the non-invasive visualization of metabolic pathways in vivo. nih.gov By administering deuterium-labeled tracers, researchers can track their conversion into downstream metabolites in real-time using magnetic resonance spectroscopy (MRS). nih.gov This technique offers significant advantages, including the use of a non-radioactive, stable isotope and the ability to monitor metabolic processes over extended periods. nih.gov

Furthermore, the combination of isotope labeling with high-resolution analytical platforms like NMR and high-resolution mass spectrometry (HRMS) provides unprecedented detail in biotransformation studies. nih.govnih.gov 1H-NMR spectroscopy can distinguish between deuterated and non-deuterated sites in a molecule, enabling the quantification of processes like futile deacetylation. nih.govnih.gov HRMS allows for the precise determination of elemental composition, facilitating the identification of unknown metabolites. mdpi.com The continued development of these isotope-based analytical strategies, often pioneered with well-characterized compounds like this compound, is crucial for advancing our understanding of drug metabolism and safety. nih.gov

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Phenacetin-d3 in biological matrices, and how do they address isotopic interference?

- Methodological Answer : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Deuterated analogs like this compound introduce isotopic peaks, which must be resolved using optimized chromatographic conditions (e.g., C18 columns with gradient elution). Calibration curves should include matrix-matched standards to correct for ion suppression/enhancement .

Q. How is the isotopic purity of this compound confirmed, and what thresholds are acceptable for pharmacokinetic studies?

- Methodological Answer : Isotopic purity is assessed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. A minimum isotopic enrichment of 98% is required to minimize interference from non-deuterated species. For instance, -NMR can detect residual protons at the deuterated acetophenone moiety, while LC-MS quantifies the isotope pattern .

Q. What synthetic routes are employed for this compound, and how do they ensure regioselective deuterium incorporation?

- Methodological Answer : this compound is synthesized via acid-catalyzed deuterium exchange using DO or deuterated acetic anhydride. Regioselectivity at the ethyl group is confirmed by -NMR. Alternative routes involve Pd-catalyzed deuteration of precursor alkenes, with yields >85% reported in anhydrous conditions .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from its non-deuterated counterpart in in vitro hepatocyte models?

- Methodological Answer : Comparative metabolism studies require incubation with human hepatocytes and UPLC-QTOF-MS analysis. Deuterated analogs may exhibit kinetic isotope effects (KIE), slowing CYP1A2-mediated N-deethylation. Data normalization to protein content and statistical validation (e.g., ANOVA with post-hoc tests) are critical to confirm KIE significance .

Q. What experimental designs mitigate batch-to-batch variability in this compound pharmacokinetic studies?

- Methodological Answer : Use a crossover design with internal standardization (e.g., Phenacetin-) to control for inter-subject variability. Power analysis should determine sample size (n ≥ 6 for rodent studies). Batch effects are minimized via randomization and blinding during dosing and sample analysis .

Q. How can contradictory data on this compound nephrotoxicity be resolved across in vivo models?

- Methodological Answer : Contradictions often arise from species-specific CYP450 expression. A tiered approach is recommended:

Meta-analysis of existing data to identify confounding variables (e.g., dosing regimens).

Mechanistic studies using CRISPR-engineered murine models with humanized CYP1A3.

Omics integration (transcriptomics + metabolomics) to map toxicity pathways .

Methodological Best Practices

- Isotopic Interference : Always include a solvent blank and deuterium-free controls to distinguish analyte signals from background noise .

- Statistical Rigor : Report effect sizes (Cohen’s d) alongside p-values to contextualize findings .

- Ethical Compliance : Adhere to OECD Guidelines for chemical safety testing, particularly for nephrotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.